molecular formula C6H7ClF2N2 B1522455 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1260658-85-2

3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No. B1522455
CAS RN: 1260658-85-2
M. Wt: 180.58 g/mol
InChI Key: FOBYDQDOSYCGBW-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating chloromethyl group. The pyrazole ring itself is aromatic and relatively stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, potentially influencing its biological activity .

Scientific Research Applications

Synthesis of α-Amino Acids

The compound is instrumental in the synthesis of α-amino acids . These building blocks of proteins can be synthesized through the transformation of related difluoro compounds under reducing conditions . This process is significant for the development of amino acid-based drugs.

Construction of Fluorofuran Derivatives

It serves as a precursor for the construction of 2-fluorofuran derivatives . The elimination of fluorine atoms in the presence of magnesium powder and TBSCl allows for the synthesis of these derivatives, which are valuable in medicinal chemistry .

Metal-Free Organic Synthesis

This compound can be used in metal-free organic synthesis processes. Its high functional group tolerance and the ability to react under additive-free conditions make it a versatile reagent for constructing complex organic molecules .

Enantioselective Synthesis

The compound is involved in enantioselective synthesis processes. It can be used in reactions that require high enantioselectivity, such as the Ni/NHC-catalyzed alkylation of fluoroarenes with alkenes, which is crucial for producing compounds with specific chiral centers .

Regioselective Synthesis

Similarly, it aids in regioselective synthesis . The compound can be part of reactions that selectively activate C–H bonds over multiple C–F bonds, which is important for the selective functionalization of molecules .

Thermoresponsive Polymers

The compound contributes to the creation of thermoresponsive polymers . Specifically, it is used to synthesize poly[N-(2,2-difluoroethyl)acrylamide] (P2F), which exhibits unique thermoresponsive properties and has potential applications in smart materials and biotechnology .

Future Directions

The study of pyrazole derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis, characterization, and biological activity of this specific compound .

properties

IUPAC Name

3-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N2/c7-3-5-1-2-11(10-5)4-6(8)9/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBYDQDOSYCGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CCl)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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